1H,1H-Octylperfluoroisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,1H-Octylperfluoroisocyanate is a chemical compound that belongs to the family of perfluoroisocyanates. It is widely used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various applications.
Vorbereitungsmethoden
The preparation of 1H,1H-Octylperfluoroisocyanate involves several synthetic routes and reaction conditions. One common method includes the reaction of perfluorooctyl iodide with silver cyanate in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
1H,1H-Octylperfluoroisocyanate undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can lead to the formation of urea derivatives, while the reaction with alcohols can produce carbamate derivatives .
Wissenschaftliche Forschungsanwendungen
1H,1H-Octylperfluoroisocyanate is widely used in scientific research due to its unique chemical properties. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it is used in the development of biomaterials and drug delivery systems. In medicine, it is used in the synthesis of pharmaceuticals and diagnostic agents. In industry, it is used in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1H,1H-Octylperfluoroisocyanate involves its interaction with specific molecular targets and pathways. The compound can react with nucleophiles such as amines and alcohols, leading to the formation of stable derivatives. These reactions can modify the properties of the target molecules, resulting in various biological and chemical effects. The specific pathways involved depend on the application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
1H,1H-Octylperfluoroisocyanate can be compared with other similar compounds, such as perfluorooctyl isocyanate and perfluorodecyl isocyanate. These compounds share similar chemical properties, including high thermal stability and resistance to chemical reactions. this compound is unique due to its specific molecular structure, which provides distinct advantages in certain applications. For example, its shorter carbon chain length compared to perfluorodecyl isocyanate can result in different solubility and reactivity properties .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-isocyanatooctane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F15NO/c10-3(11,1-25-2-26)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWSACQUCAZNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.